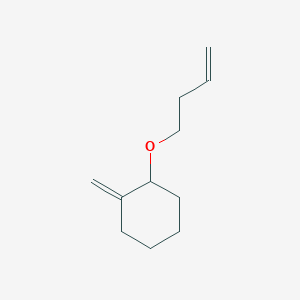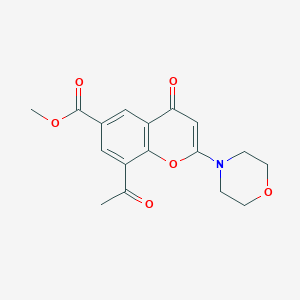![molecular formula C15H27N3OSiSn B8429310 5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)-](/img/structure/B8429310.png)
5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The unique structure of this compound, which includes both trimethylsilanyl and trimethylstannanyl groups, makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation . The starting materials often include pyrrole and pyrazine derivatives, which undergo various chemical reactions to form the final compound. Common reagents used in these reactions include 2,5-dimethoxytetrahydrofuran and hydrazinolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- can undergo various types of chemical reactions, including:
Oxidation: Using reagents like Jones reagent (CrO3 in H2SO4) to form oxidized derivatives.
Reduction: Employing reducing agents to convert the compound into its reduced forms.
Substitution: Reacting with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Jones reagent for oxidation and various reducing agents for reduction. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Jones reagent can yield carboxylic acid derivatives .
科学的研究の応用
5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- has several scientific research applications, including:
作用機序
The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways .
類似化合物との比較
Similar Compounds
- 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine
- 2-cyclopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
What sets 5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- apart from similar compounds is the presence of both trimethylsilanyl and trimethylstannanyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H27N3OSiSn |
|---|---|
分子量 |
412.19 g/mol |
IUPAC名 |
trimethyl-[2-[(2-trimethylstannylpyrrolo[2,3-b]pyrazin-5-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C12H18N3OSi.3CH3.Sn/c1-17(2,3)9-8-16-10-15-7-4-11-12(15)14-6-5-13-11;;;;/h4,6-7H,8-10H2,1-3H3;3*1H3; |
InChIキー |
SPFTUUOFCPJHGT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=CC2=NC(=CN=C21)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


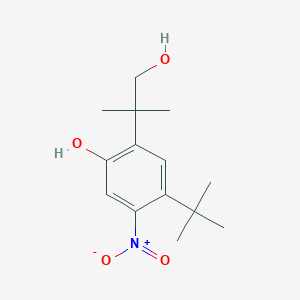
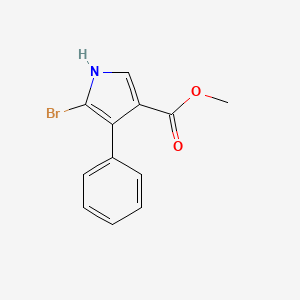
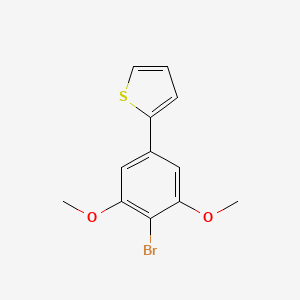
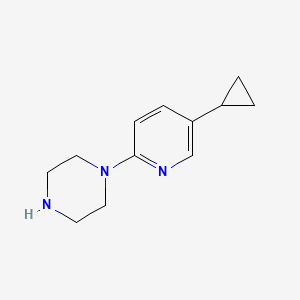
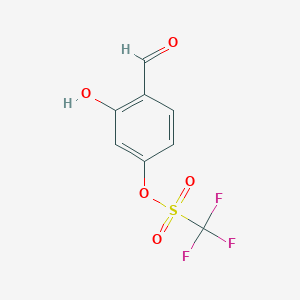

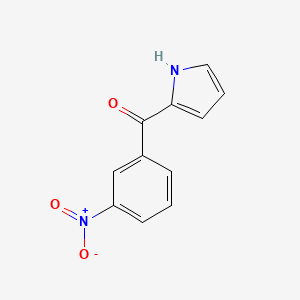
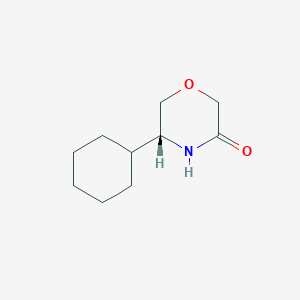
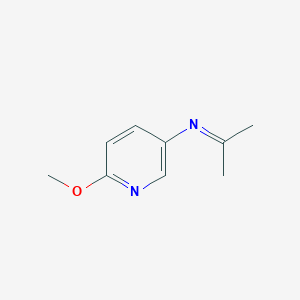
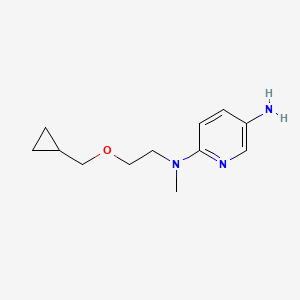
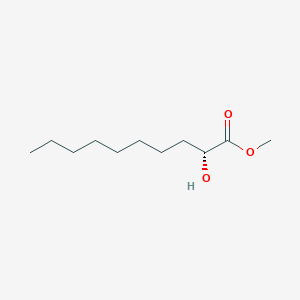
![2-Chloroethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B8429321.png)
